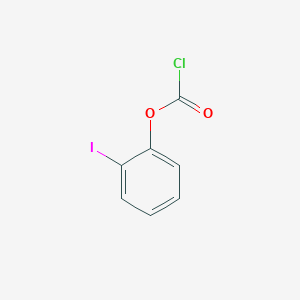

2-Iodophenyl chloroformate

Description

Academic Significance and Research Context

The pursuit of novel and efficient synthetic methodologies is a driving force in organic chemistry research. The ability to construct intricate molecular frameworks, particularly those found in natural products and pharmaceuticals, often hinges on the availability of reagents that can facilitate specific and complex bond-forming reactions. nih.gov 2-Iodophenyl chloroformate fits into this context as a valuable building block, enabling strategies such as cascade reactions and late-stage functionalization. nih.govnih.gov Its structure is strategically designed for sequential or tandem reactions; the chloroformate group allows for the introduction of a carbonate linkage, while the ortho-iodine substituent serves as a versatile handle for subsequent transformations, most notably in radical chemistry and transition-metal-catalyzed cross-coupling reactions. nih.govacs.orgrsc.org The study of such reagents contributes to the broader goals of diversity-oriented synthesis, where complex and diverse molecular scaffolds are generated from common intermediates. researchgate.net

Overview of the Chemical Compound's Research Utility

The research utility of this compound stems directly from its bifunctional character. The chloroformate group is a reactive acylating agent, readily reacting with alcohols and amines to form carbonates and carbamates, respectively. nih.govacs.org This functionality is often used to link the 2-iodophenyl group to a molecule of interest.

The true synthetic power of the compound is realized in the subsequent transformations of the 2-iodophenyl moiety. The carbon-iodine bond is a key precursor for two major classes of reactions:

Radical Reactions: The C–I bond can be homolytically cleaved to generate an aryl radical. This radical can then participate in a variety of intramolecular reactions, such as cyclizations, to form new carbocyclic and heterocyclic rings. acs.orgpitt.edu Derivatives like 2-iodophenyl thionocarbonates have been specifically designed as radical precursors. acs.orgcore.ac.ukbeilstein-journals.org

Transition-Metal-Catalyzed Reactions: The iodinated ring is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, including Heck, Suzuki, and Sonogashira couplings. nih.govnih.govrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular systems, such as polycyclic compounds and substituted heterocycles. rsc.orgmdpi.com

This dual reactivity allows for the execution of elegant tandem or domino reaction sequences, where an initial acylation is followed by a palladium-catalyzed cyclization or a radical-mediated ring formation, providing a streamlined approach to complex targets. nih.govmdpi.com

A notable synthesis of this compound involves the reaction of 2-iodophenol (B132878) with triphosgene (B27547) in the presence of pyridine (B92270) as a base, using dichloromethane (B109758) as the solvent. molaid.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 958236-52-7 | sigmaaldrich.comchemsrc.com |

| Molecular Formula | C₇H₄ClIO₂ | molaid.com |

| Molecular Weight | 282.46 g/mol | sigmaaldrich.com |

| IUPAC Name | 2-iodophenyl carbonochloridate | sigmaaldrich.com |

| Canonical SMILES | C1=CC=C(C(=C1)I)OC(=O)Cl | |

| InChI Key | OYOJALUNABSLKO-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClIO2 |

|---|---|

Molecular Weight |

282.46 g/mol |

IUPAC Name |

(2-iodophenyl) carbonochloridate |

InChI |

InChI=1S/C7H4ClIO2/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4H |

InChI Key |

OYOJALUNABSLKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Approaches to Aryl Chloroformates in Academic Literature

The synthesis of aryl chloroformates has traditionally relied on the use of phosgene (B1210022), a highly toxic reagent. However, contemporary chemical literature highlights a significant shift towards safer and more efficient methods. One prominent approach involves the use of phosgene surrogates such as triphosgene (B27547) (bis(trichloromethyl)carbonate) and diphosgene (trichloromethyl chloroformate). nih.gov These solid reagents are easier and safer to handle than gaseous phosgene. For instance, various aryl and alkyl chloroformates can be prepared in excellent yields by reacting the corresponding alcohol with triphosgene in the presence of a base like sodium carbonate. nih.gov Another effective phosgene substitute is bis(trichloromethyl)carbonate (BTC), which has been shown to improve yields in the synthesis of several chloroformates compared to the traditional phosgene method. evitachem.com For the preparation of phenyl chloroformate, sodium hydroxide (B78521) has been identified as a superior catalyst to pyridine (B92270) when using BTC. evitachem.com

In addition to chemical reagents, photochemical methods offer an alternative route. A photo-on-demand in situ synthesis of chloroformates has been developed using a chloroform (B151607) solution containing a primary alkyl alcohol. smolecule.com This method, which involves the photochemical oxidation of chloroform to phosgene upon UV irradiation, allows for the one-pot synthesis of carbonates and carbamates through the subsequent addition of alcohols or amines. smolecule.com Furthermore, aluminum(III) chloride has been utilized as a catalyst in the reaction of allylsilanes with aryl chloroformates to produce β,γ-unsaturated O-aryl esters in excellent yields. nih.gov

Synthesis of Compounds Utilizing 2-Iodophenyl Chloroformate as a Reagent

This compound is a key reagent for the introduction of the 2-iodophenoxycarbonyl group, which is particularly useful in the formation of carbamates. Carbamates are prevalent in a wide range of biologically active molecules and are often synthesized through the reaction of a chloroformate with an amine. thieme-connect.de The general strategy involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride and the formation of the carbamate (B1207046) linkage.

While direct literature on the use of this compound is specific, the principle is well-established through analogous reactions. For example, the synthesis of 2-methylpropyl N-(4-iodophenyl)carbamate is achieved by reacting 4-iodoaniline (B139537) with 2-methylpropyl chloroformate in the presence of a base like triethylamine. organic-chemistry.org Similarly, 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate is synthesized from 4-iodoaniline and 2-methoxyethyl chloroformate. These examples demonstrate the feasibility of reacting an iodinated aniline (B41778) with a chloroformate to produce the corresponding carbamate. The reaction of amines with p-nitrophenyl chloroformate to yield carbamates further supports this synthetic route. In a more complex scenario, benzyl (B1604629) chloroformate reacts with an imine to form a carbamate intermediate, which can then undergo further transformations such as a ring-closing metathesis to generate diverse heterocyclic scaffolds.

An efficient one-pot procedure for the zinc-mediated reduction of nitroarenes in the presence of chloroformates leads to the formation of N,O-bisprotected hydroxylamines. Subsequent solvolysis provides access to N-aryl-N-hydroxy carbamates. The Curtius rearrangement of an acyl azide (B81097), formed from a carboxylic acid and a chloroformate, can also be employed to generate an isocyanate that is then trapped by an alcohol or amine to form a carbamate.

Synthetic Methodologies Involving Related Iodophenyl Scaffolds

The 2-iodophenyl group is a valuable precursor in a variety of synthetic transformations beyond its use in the chloroformate form. The presence of the iodine atom allows for a range of cross-coupling and cyclization reactions.

Derivatives of 2-iodophenylacetic acid are important intermediates in organic synthesis. One method for their preparation involves the SRN1 (nucleophilic substitution by a radical-anion) reaction. For example, ε-oxo acids can be synthesized through the photostimulated reaction of the 2-(2-iodophenyl)acetate ion with carbanions. This methodology has been extended to the synthesis of novel 3-benzazepin-2-one derivatives. The synthesis starts with commercially available 2-(2-iodophenyl)acetic acid, which undergoes an SRN1 substitution with ketone enolate ions to yield ε-oxo acids. These can then be cyclized to the target benzazepinones.

Another key reaction is the Sonogashira coupling. 2-Iodophenylacetic acid can be coupled with terminal alkynes, such as TMS-acetylene, using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst (CuI) to produce 2-alkynylphenylacetic acid derivatives.

The 2-iodophenyl scaffold is also utilized in the synthesis of orthoesters and iminoacetates, which are valuable intermediates in carbohydrate chemistry and other areas of organic synthesis. Triethyl (2-iodophenyl)orthoacetate can be prepared from 2-iodophenylacetonitrile. The synthesis proceeds via the formation of the imidate salt, ethyl (2-iodophenyl)iminoacetate hydrochloride, through a Pinner reaction of the nitrile with ethanol (B145695) and hydrogen chloride. The subsequent alcoholysis of the imidate salt with ethanol yields the desired orthoester. The crude orthoester is often used directly in subsequent reactions, such as the formation of 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetals, which serve as precursors for the stereoselective synthesis of β-d-mannopyranosides and β-d-rhamnopyranosides.

2-Iodophenols are versatile starting materials for the synthesis of benzofurans and other related heterocyclic structures. A common and efficient method is the palladium- and copper-catalyzed Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by an intramolecular cyclization. organic-chemistry.org This approach allows for the one-pot, three-component synthesis of 2,3-disubstituted benzofurans. organic-chemistry.org Microwave irradiation can be employed to accelerate the reaction and minimize side products. organic-chemistry.org

Various catalytic systems have been developed to optimize this transformation, including heterogeneous bimetallic catalysts such as Pd-Cu/C, which can be used in water. This highlights a move towards more environmentally benign synthetic methods. Furthermore, a palladium-catalyzed dearomative [3+2] cycloaddition of benzofurans with 2-iodophenols has been reported for the synthesis of benzofuro[3,2-b]benzofurans. This method employs Pd(OAc)₂ as the catalyst and Ag₂O as the oxidant.

Synthesis of Iodophenyl-Substituted Triazoles

Iodophenyl moieties are valuable precursors for creating substituted triazole rings, which are significant scaffolds in medicinal chemistry. Both 1,2,3- and 1,2,4-triazole (B32235) isomers can be synthesized using iodophenyl-containing starting materials.

One common strategy for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov In this approach, an appropriately substituted iodophenyl azide is reacted with a terminal alkyne. For instance, 1-(2-iodophenyl)-1H-1,2,3-triazole derivatives have been prepared by reacting a 2-iodophenyl azide with an alkyne in a CuAAC reaction. mdpi.com Similarly, 4-(2-Iodophenyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole has been synthesized from a triazole amine precursor via diazotization and subsequent reaction with potassium iodide. nih.gov The corresponding 1,5-disubstituted regioisomer can also be prepared using ruthenium catalysis. nih.gov

For the synthesis of 1,2,4-triazoles, a different pathway is employed. New 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been prepared through the intramolecular cyclization of 1-acyl-4-(4-iodophenyl)-3-thiosemicarbazide intermediates in a basic sodium hydroxide solution. researchgate.netscispace.com The thiosemicarbazide (B42300) precursors themselves are obtained from the reaction of acid hydrazides with 4-iodophenylisothiocyanate. researchgate.netscispace.com Another example includes the synthesis of 4-(cyclopent-1-en-3-ylamino)-5-(2-(4-iodophenyl)hydrazinyl)-4H-1,2,4-triazole-3-thiol, which was investigated for its potential as a CoV helicase inhibitor. nih.gov

| Product | Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| 1-(2-Iodophenyl)-1H-1,2,3-triazole derivatives | 2-Iodophenyl azide + Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | mdpi.com |

| 4-(2-Iodophenyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole | 4-Amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole + NaNO₂/KI | Diazotization / Iodination | nih.gov |

| 4-(4-Iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | 1-Acyl-4-(4-iodophenyl)-3-thiosemicarbazide | Base-catalyzed Intramolecular Cyclization | researchgate.netscispace.com |

Development of Iodophenyl-Containing Quinazolines and Related Scaffolds

Ortho-halobenzamides, including iodo-substituted variants, are key starting materials for constructing quinazoline (B50416) and quinazolinone frameworks. The synthesis often involves a cyclization reaction where the iodine atom can be a participant or a remaining functional handle for further modification.

Copper-catalyzed methods are prominent in this area. For example, the synthesis of quinazolinones has been achieved through the reaction of 2-iodo/bromobenzamides with amines or amino acids in the presence of a copper catalyst like CuBr. researchgate.netmdpi.com One specific protocol involves the reaction of (2-bromophenyl)methylamines with amidine hydrochlorides, catalyzed by CuBr with air as the oxidant, proceeding through sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. nih.gov

A multi-step synthesis has been used to produce novel quinazoline derivatives, such as 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline. nih.gov This synthesis utilized 4-chloro-6-iodo-2-(4-methoxyphenyl)quinazoline as a key intermediate, which first underwent nucleophilic substitution and was then subjected to a Suzuki-Miyaura reaction, demonstrating the utility of the iodo group as a site for palladium-catalyzed cross-coupling. nih.gov

| Intermediate/Product | Synthetic Approach | Catalyst/Reagents | Reference |

|---|---|---|---|

| Quinazolinones | Reaction of 2-iodo/bromobenzamides with benzylamines | CuBr, K₂CO₃, DMSO | researchgate.netmdpi.com |

| 6-(Aryl)-4-ethoxy-2-(aryl)quinazoline | Suzuki-Miyaura coupling of an iodo-quinazoline intermediate | Palladium catalyst | nih.gov |

| Quinazolines | Cascade reaction of (2-bromophenyl)methylamines and amidine hydrochlorides | CuBr, Air (oxidant) | nih.gov |

Synthesis of Atropisomeric Iodoanilines

The steric hindrance provided by the iodine atom in ortho-substituted anilines can restrict rotation around a single bond, leading to stable, separable atropisomers. The synthesis of such axially chiral iodoanilines is an area of active research.

A direct approach involves the N-acylation of an N-alkenyl-2-iodoaniline. For example, reacting N-(1-methylbut-2-en-1-yl)-2-iodoaniline with acetic anhydride (B1165640) or chloroacetyl chloride yields a 1:1 mixture of the corresponding syn- and anti-atropisomers of N-acyl-N-(1-methylbut-2-en-1-yl)-2-iodoaniline. nih.gov These atropisomers can then be further transformed; ozonolysis followed by reduction gives a mixture of aminopropanal atropisomers in a 1:3 ratio. nih.gov Similarly, the synthesis and Heck cyclization of syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline have also been reported. scispace.com These examples highlight how the iodoaniline core can be used to generate and study stable atropisomeric systems.

Chloroformate-Mediated Transformations in Organic Synthesis

The chloroformate functional group is a versatile acylating agent and a precursor for various chemical transformations, including the formation of heterocycles and the installation of other functional groups.

Oxadiazole Synthesis via Mixed Anhydrides

Ethyl chloroformate is an effective coupling agent for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. dergipark.org.tr The methodology involves the in situ generation of a mixed carboxylic-carbonic anhydride from a carboxylic acid and ethyl chloroformate in the presence of a base like potassium carbonate. dergipark.org.tr This highly reactive mixed anhydride then readily reacts with an amidoxime (B1450833). The resulting O-acylamidoxime intermediate undergoes spontaneous or heat-induced cyclodehydration to afford the final 1,2,4-oxadiazole (B8745197) product in excellent yields. dergipark.org.tr This protocol is applicable to a wide range of aromatic, aliphatic, and carbocyclic carboxylic acids. A similar strategy has been used to link N-Boc-protected amino acids to other molecules through a 1,2,4-oxadiazole ring, where the amino acid is first activated with ethyl chloroformate.

| Step | Description | Reagents | Reference |

|---|---|---|---|

| 1 | Activation of Carboxylic Acid | Carboxylic acid, K₂CO₃, Ethyl chloroformate | dergipark.org.tr |

| 2 | Formation of O-Acylamidoxime | Mixed anhydride (from step 1), Amidoxime | dergipark.org.tr |

| 3 | Cyclodehydration | Heating (often occurs in situ) | dergipark.org.tr |

N-Acylation Reactions

Alkyl chloroformates are widely used as N-acylating agents for amines, amino acids, and other nitrogen-containing compounds. The reaction of 1-alkyl-2-methyleneaziridines with alkyl chloroformates, for example, proceeds via an initial N-acylation to form an aziridinium (B1262131) cation, which then undergoes ring-opening to yield enamide products.

In peptide chemistry, isobutyl chloroformate is a common coupling agent for N-acylation, activating a carboxyl group to form a mixed anhydride that then reacts with an amine component. nih.gov However, this can lead to side reactions. The use of diisopropylethylamine as a base has been shown to eliminate the formation of dipeptide byproducts during the acylation of amino acids with reagents like benzoyl chloride and certain alkyl chloroformates. Chloroformates are also employed as electrophiles in more complex transformations, such as the highly enantioselective N-acylative desymmetrization of sulfonimidamides, catalyzed by a chiral pyridine-N-oxide.

Monofluoromethylation via Chloroformates

Chloroformates can serve as electrophilic partners in reactions designed to introduce the monofluoromethyl (-CH₂F) group, a motif of growing interest in pharmaceutical research. A high-yielding protocol has been developed for the monofluoromethylation of various chloroformates and acyl chlorides using fluorobis(phenylsulfonyl)methane (B1258845) (FBSM) as a nucleophilic -CH₂F source. researchgate.netscispace.com

The reaction is typically performed under mild conditions, using a base such as cesium carbonate in acetonitrile. scispace.com The protocol has been successfully applied to complex and biologically relevant molecules, such as cholesterol chloroformate, which was converted to its fluorobis(phenylsulfonyl)methylated analog in 89% yield. scispace.com Various other alkyl-substituted chloroformates were also transformed into the corresponding fluorobis(phenylsulfonyl)methyl ketones in good to excellent yields. scispace.com These products can be further reduced to the final monofluoromethyl ketones via a selective zinc-mediated reductive desulfonylation. researchgate.net

| Substrate | Key Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Propargyl chloroformate | FBSM, Cs₂CO₃, MeCN | Fluorobis(phenylsulfonyl)methyl ketone | 85% | scispace.com |

| Cholesterol chloroformate | FBSM, Cs₂CO₃, MeCN | Fluorobis(phenylsulfonyl)methyl ketone | 89% | scispace.com |

| Alkyl chloroformates | FBSM, Cs₂CO₃, MeCN | Fluorobis(phenylsulfonyl)methyl ketones | Good to Excellent | scispace.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(2-Iodophenyl)-1H-1,2,3-triazole |

| 1-Acyl-4-(4-iodophenyl)-3-thiosemicarbazide |

| This compound |

| 4-(2-Iodophenyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole |

| 4-(4-Iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 4-(Cyclopent-1-en-3-ylamino)-5-(2-(4-iodophenyl)hydrazinyl)-4H-1,2,4-triazole-3-thiol |

| 4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline |

| 4-Iodophenylisothiocyanate |

| 5-(2-Iodophenyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole |

| Acetic anhydride |

| Amidoxime |

| Benzoyl chloride |

| Cesium carbonate |

| Chloroacetyl chloride |

| Cholesterol chloroformate |

| Copper Bromide (CuBr) |

| Diisopropylethylamine |

| Ethyl chloroformate |

| Fluorobis(phenylsulfonyl)methane (FBSM) |

| Isobutyl chloroformate |

| N-(1-Methylbut-2-en-1-yl)-2-iodoaniline |

| N-Acyl-N-(1-methylbut-2-en-1-yl)-2-iodoaniline |

| N-Acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline |

| O-Acylamidoxime |

| Potassium carbonate |

| Potassium iodide |

| Propargyl chloroformate |

| Sodium hydroxide |

Reactivity and Mechanistic Investigations of Chloroformate Species

Nucleophilic Attack Pathways of Chloroformates

The reactions of chloroformates are largely characterized by nucleophilic substitution at the carbonyl carbon. The general reactivity of chloroformates is similar to that of acyl chlorides. wikipedia.org Nucleophiles, such as amines, alcohols, and carboxylic acids, readily attack the electrophilic carbonyl carbon, leading to the formation of carbamates, carbonates, and mixed anhydrides, respectively. These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

The mechanism of these reactions often proceeds through a stepwise addition-elimination pathway, involving a tetrahedral intermediate. beilstein-journals.orgresearchgate.netnih.gov The rate of this process is influenced by the nature of the nucleophile and the structure of the chloroformate. For instance, the aminolysis of phenyl and 4-nitrophenyl chloroformates with secondary alicyclic amines in aqueous solution proceeds via a stepwise mechanism where the formation of a zwitterionic tetrahedral intermediate is the rate-determining step. acs.org

The sensitivity of chloroformate solvolysis to solvent nucleophilicity and ionizing power can be evaluated using the extended Grunwald-Winstein equation. nih.govnih.govmdpi.com Studies on various chloroformates, including phenyl chloroformate and p-nitrobenzyl chloroformate, have shown that these reactions are sensitive to both parameters, suggesting a bimolecular process. nih.govlookchemmall.com For many chloroformates, the reaction mechanism is dominated by an addition-elimination pathway where the addition step is rate-determining. beilstein-journals.orgmdpi.comlookchemmall.com

Solvolysis and Hydrolysis Reaction Mechanisms

The solvolysis and hydrolysis of chloroformates are fundamental reactions that have been extensively studied to elucidate their mechanistic pathways. These reactions can proceed through different mechanisms depending on the structure of the chloroformate and the nature of the solvent.

Bimolecular and Unimolecular Displacement Mechanisms

Chloroformate esters can undergo solvolysis through both bimolecular (SN2-type) and unimolecular (SN1-type) displacement mechanisms. The dominant pathway is heavily dependent on the substrate structure and the solvent properties. mdpi.com

For many primary and aryl chloroformates, such as phenyl chloroformate, the reaction proceeds predominantly through a bimolecular addition-elimination mechanism in a wide range of solvents. beilstein-journals.orgmdpi.com This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to the products. beilstein-journals.orgresearchgate.netnih.gov

In contrast, chloroformates with bulky substituents or those that can form stable carbocations, such as tertiary alkyl chloroformates, may favor a unimolecular mechanism. nih.govmdpi.com For example, 1-adamantyl chloroformate undergoes solvolysis via an ionization pathway. nih.govsemanticscholar.org Secondary chloroformates like isopropyl chloroformate can exhibit competing bimolecular and unimolecular pathways, with the dominant mechanism shifting depending on the solvent. semanticscholar.orgnih.gov In some cases, a concerted mechanism with a general base-catalyzed SN2 transition state has also been proposed. hilarispublisher.com

The hydrolysis of some alkyl chloroformates shows a change in mechanism from bimolecular for primary esters to unimolecular for secondary esters like isopropyl chloroformate. cdnsciencepub.com This is supported by changes in the order of reactivity and activation parameters. cdnsciencepub.comrsc.org

Solvent Effects on Solvolysis Rates and Mechanisms

The solvent plays a crucial role in determining both the rate and the mechanism of chloroformate solvolysis. The extended Grunwald-Winstein equation is a powerful tool for analyzing these solvent effects by correlating the specific rates of solvolysis with the solvent nucleophilicity (NT) and ionizing power (YCl). nih.govnih.govmdpi.com

For many chloroformates, including phenyl chloroformate and p-nitrophenyl chloroformate, the solvolysis rates show a significant dependence on both solvent nucleophilicity and ionizing power, consistent with a bimolecular mechanism. nih.govmdpi.com The sensitivity to solvent nucleophilicity (l) and ionizing power (m) provides insight into the transition state structure. High l/m ratios (typically > 2.7) are indicative of an addition-elimination pathway with a rate-determining addition step. beilstein-journals.org

In highly ionizing and weakly nucleophilic solvents, such as those containing fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), an ionization mechanism can become more significant, even for primary alkyl chloroformates. nih.govmdpi.com For instance, the solvolysis of ethyl chloroformate is suggested to proceed by about 90% ionization in formic acid. semanticscholar.orgnih.gov The rates of solvolysis for compounds like allyl chloroformate increase with the water content in aqueous organic mixtures, highlighting the role of solvent nucleophilicity. mdpi.com

The table below presents data on the solvolysis of various chloroformates in different solvents, illustrating the impact of solvent properties on reaction rates.

| Chloroformate | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| Isobutyl chloroformate | 80% Ethanol (B145695) | 40.0 | 1.16 x 10⁻⁵ | beilstein-journals.org |

| Isobutyl chloroformate | 97% TFE | 40.0 | 1.13 x 10⁻⁵ | beilstein-journals.org |

| p-Nitrophenyl chloroformate | 80% Ethanol | 25.0 | 3.51 x 10⁻⁵ | mdpi.com |

| p-Nitrophenyl chloroformate | 97% TFE | 25.0 | 1.76 x 10⁻⁴ | mdpi.com |

| Allyl chloroformate | 80% Ethanol | 25.0 | 4.65 x 10⁻⁵ | mdpi.com |

| Allyl chloroformate | 97% HFIP | 25.0 | 1.15 x 10⁻² | mdpi.com |

Acyl-Halogen vs. Alkyl-Oxygen Bond Fission Considerations

In the solvolysis of chloroformates, two primary bond fission pathways can be considered: acyl-halogen (C(O)-Cl) bond cleavage and alkyl-oxygen (R-O) bond cleavage. rsc.org The operative mechanism is influenced by the structure of the alkyl or aryl group (R) and the reaction conditions.

For most aryl and primary alkyl chloroformates, the reaction proceeds via acyl-halogen bond fission through an addition-elimination mechanism. beilstein-journals.orgmdpi.com However, for chloroformates with secondary or tertiary alkyl groups, the possibility of alkyl-oxygen bond fission increases. rsc.org

In the case of isopropyl chloroformate, studies have suggested the possibility of concurrent alkyl-oxygen bond fission alongside the primary acyl-halogen fission pathway, particularly in ionizing solvents. cdnsciencepub.comcdnsciencepub.com The solvolysis of (+)-1-methylheptyl chloroformate in formic acid proceeds with almost complete inversion of configuration, which is strong evidence for alkyl-oxygen bond fission occurring at some stage of the reaction. rsc.org

However, even when alkyl-oxygen fission is indicated, it doesn't necessarily mean it's the rate-determining step. It's possible that an initial rate-determining ionization of the C-Cl bond forms an acylium ion, which is stabilized by the alkoxy-oxygen atom. rsc.org For tertiary alkyl chloroformates, which are generally unstable, decomposition often proceeds through the formation of a carbocation via alkyl-oxygen bond cleavage. rsc.org

Decomposition Pathways of Chloroformate Esters

Chloroformate esters can undergo decomposition, particularly under thermal or solvolytic conditions. A common decomposition pathway for alkyl chloroformates is the loss of carbon dioxide to form an alkyl chloride. wikipedia.org This reaction is proposed to proceed through an internal nucleophilic substitution (SNi) mechanism, resulting in retention of configuration at the alkyl carbon. wikipedia.org

For certain chloroformates, especially those that can form stable carbocations, solvolysis can be accompanied by decomposition. For example, the solvolysis of 2-adamantyl chloroformate shows evidence for a solvolysis-decomposition pathway. mdpi.com Similarly, tertiary chloroformates like 1-adamantyl chloroformate readily decompose to the corresponding alkyl chloride and carbon dioxide. nih.govsemanticscholar.org

The balance between solvolysis and decomposition is strongly influenced by the solvent. In highly ionizing solvents, the formation of a cationic intermediate can facilitate decomposition. mdpi.com

Acid- and Base-Mediated Reaction Mechanisms

The reactions of chloroformates can be significantly influenced by the presence of acids or bases.

Base-Mediated Reactions: Base catalysis is common in the reactions of chloroformates with nucleophiles like amines and alcohols, where the base serves to activate the nucleophile or neutralize the HCl byproduct. wikipedia.orgnih.gov In hydrolysis reactions, a general base catalysis mechanism can be operative, where one solvent molecule acts as a nucleophile and a second acts as a general base catalyst. mdpi.comkoreascience.kr This is supported by kinetic solvent isotope effects. mdpi.comkoreascience.kr The aminolysis of phenyl and 4-nitrophenyl chloroformates is a clear example of a base-mediated process where the amine itself acts as the nucleophile. acs.org

Acid-Mediated Reactions: Acid catalysis can also play a role in chloroformate reactions. For example, in the reaction of carboxylic acids with chloroformates to form mixed anhydrides, an acid catalyst might be involved. d-nb.info In certain photochemical reactions, an acid-catalyzed process can drive the equilibrium towards product formation. researchgate.net However, detailed mechanistic studies on acid-catalyzed reactions of 2-iodophenyl chloroformate specifically are less common in the literature.

General-Base Catalysis in Chloroformate Reactions

The solvolysis of chloroformate esters often proceeds via an addition-elimination mechanism, which can be significantly influenced by general-base catalysis. koreascience.krlookchemmall.com In this process, a second molecule of the solvent (such as an alcohol) or another base assists in the nucleophilic attack at the carbonyl carbon. koreascience.krnih.gov This assistance enhances the nucleophilicity of the attacking species, facilitating the formation of a tetrahedral intermediate. lookchemmall.comnih.gov

Evidence for this mechanism is often derived from kinetic solvent isotope effect (KSIE) studies. koreascience.krmdpi.com A relatively large KSIE value (kMeOH/kMeOD) suggests that the proton transfer from the nucleophile is part of the rate-determining step, which is characteristic of general-base catalysis. koreascience.kr The importance of this catalytic pathway can vary depending on the electronic properties of the phenyl substituent; its significance tends to decrease with more electron-donating substituents. mdpi.com For various chloroformates, the solvolysis is consistent with a bimolecular process where the addition step is rate-limiting, a pathway that is often supported by superimposed general-base catalysis. koreascience.krnih.gov

Table 1: Kinetic Solvent Isotope Effects (KSIE) in the Methanolysis of Various Chloroformates This table illustrates the role of general-base catalysis in the reaction mechanism of different chloroformate compounds.

| Chloroformate Compound | KSIE (kMeOH/kMeOD) | Reference |

|---|---|---|

| Isopropenyl chloroformate | 2.19 | koreascience.kr |

| Isopropenyl chloroformate | 2.16 | mdpi.com |

| Isopropenyl chloroformate | 2.33 | nih.gov |

Base-Mediated Decarboxylative Processes

Chloroformates are precursors in reactions that can involve base-mediated decarboxylation. For instance, alkanoyloxycarbamates, which can be readily prepared from alkyl carboxylic acids and hydroxylamine (B1172632) followed by reaction with a chloroformate, undergo intramolecular decarboxylation to yield alkylamines. acs.org This method provides an effective pathway for the formation of primary and secondary alkylamines under mild, base-mediated conditions, avoiding the use of metal catalysts. acs.orgacs.org The reaction proceeds through the deprotonation of the carbamate (B1207046), followed by an intramolecular SN2-type reaction and rearrangement, ultimately leading to the amine product and loss of carbon dioxide. acs.org

Additionally, alkyl chloroformate esters themselves can undergo thermal or base-induced degradation to produce an alkyl chloride and carbon dioxide. wikipedia.org This process is a form of decarboxylation and is proposed to occur through an internal nucleophilic substitution mechanism. wikipedia.org

Table 2: Yields of Base-Mediated Intramolecular Decarboxylation of Alkanoyloxycarbamates This table showcases the efficiency of converting various carboxylic acids into their corresponding alkylamines via an alkanoyloxycarbamate intermediate, a process initiated by chloroformate chemistry.

| Starting Carboxylic Acid Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Short alkyl chain acid | Corresponding alkylamine | 62-73% | acs.org |

| Long-chain aliphatic acid (Myristic acid) | Corresponding alkylamine | 80% | acs.org |

| Benzyl-substituted acid | Benzylamine | 70% | acs.orgacs.org |

| Phenyl-substituted alkyl chain acids | Corresponding arylethylamines | up to 80% | acs.orgacs.org |

| Substrate with alkyl sulfide | Corresponding amine | 61% | acs.orgacs.org |

Catalytic Reaction Mechanisms Involving Chloroformates

Chloroformates are key reagents in various catalytic transformations, particularly in asymmetric synthesis where they serve as efficient acylating agents.

Acyl Transfer Mechanisms in Chloroformate-Mediated Asymmetric Transformations

In asymmetric synthesis, chloroformates are employed in acyl transfer reactions catalyzed by chiral nucleophilic catalysts, such as derivatives of 4-aminopyridine (B3432731) (e.g., DMAP) or pyridine-N-oxides. rsc.orgnih.govresearchgate.net These catalysts facilitate enantioselective acylations, including the desymmetrization of prochiral substrates like certain sulfonimidamides or the kinetic resolution of alcohols. rsc.orgnih.gov

A highly effective method involves the N-acylative desymmetrization of sulfonimidamides using a chiral 4-arylpyridine-N-oxide (ArPNO) catalyst with a chloroformate as the acylation reagent. rsc.orgrsc.org This approach allows for the construction of stereogenic sulfur(VI) centers with high yields and excellent enantioselectivities. rsc.orgresearchgate.net The mechanism is distinct from other methods and relies on an acyl transfer pathway that offers variability in the ester group of the chloroformate and is compatible with moisture. rsc.org

Intermediates in Catalytic Reactions (e.g., O-Acyloxypyridinium Cation)

The central feature of acyl transfer catalysis involving chloroformates and pyridine-N-oxide catalysts is the formation of a highly reactive intermediate. rsc.orgrsc.org The catalytic cycle begins with the nucleophilic attack of the chiral catalyst (e.g., ArPNO) on the chloroformate. rsc.org This step generates a key intermediate, the O-acyloxypyridinium cation. rsc.orgresearchgate.netresearchgate.net

This cation is a potent acylating agent. The subsequent step involves the nucleophilic substitution of this intermediate by the substrate (e.g., a sulfonimidamide). rsc.orgrsc.org Crucially, this second step is the enantio-determining step of the reaction. rsc.orgresearchgate.net The chiral environment provided by the catalyst directs the approach of the substrate, leading to the observed high enantioselectivity in the final acylated product. rsc.orgrsc.org

Radical Chemistry and Photochemical Transformations of Iodophenyl Compounds

The carbon-iodine bond in this compound is a key functional group that enables a range of radical and photochemical reactions, largely independent of the chloroformate moiety.

The homolytic decomposition of precursors like 2-iodophenylazotriphenylmethane can generate 2-iodophenyl radicals. rsc.org Similarly, treating allyl 2-iodophenyl ether with tributylmanganate(II) forms a radical that can undergo cyclization to produce dihydrobenzofuran derivatives. oup.com A powerful strategy involves the use of 2-iodophenyl thionocarbonates as radical precursors; upon photoinduced reduction, they eliminate an iodide anion to form an aryl radical, which then cyclizes to release an alkyl radical. acs.orgnih.gov

The C-I bond is susceptible to cleavage under UV irradiation or visible light in the presence of a photocatalyst. researchgate.netacs.org This property is harnessed in synthetic chemistry to initiate radical reactions. For example, visible-light-induced intramolecular radical cyclization of o-iodophenylacrylamides, catalyzed by an iridium complex, affords indolin-2-ones in good yields via a 5-exo-trig radical cyclization under mild conditions. researchgate.net These photochemical methods provide a powerful means to construct complex heterocyclic structures from iodophenyl-containing starting materials. oup.comresearchgate.net

Derivatization Strategies in Chemical Research

Chloroformate Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry is a powerful analytical method, but it requires analytes to be volatile and thermally stable. mdpi.comwiley.com Many biologically important molecules, such as amino acids, are polar and non-volatile, necessitating a derivatization step to make them suitable for GC-MS analysis. sigmaaldrich.com Alkyl chloroformates are highly effective reagents for this purpose, as they react with various functional groups, including amines, carboxylic acids, and hydroxyls, to create more volatile and less polar derivatives. wiley.comnih.govresearchgate.net This derivatization is often rapid, occurring at room temperature in an aqueous phase, which makes it a popular choice for sample preparation. wiley.comnih.gov

Amino acids, the building blocks of proteins, possess both acidic (carboxyl) and basic (amino) functional groups, making them zwitterionic, polar, and non-volatile at typical GC analysis temperatures. sigmaaldrich.com Chloroformate derivatization is a one-step method to simultaneously derivatize these functional groups. nih.gov The reaction, often mediated by ethyl chloroformate (ECF) or methyl chloroformate (MCF) in an aqueous-ethanolic solution with a catalyst like pyridine (B92270), converts the amino group into an ethoxycarbonyl or methoxycarbonyl derivative and the carboxylic acid group into an ester. wiley.comnih.govnih.gov This process effectively masks the polar functional groups, which significantly increases the volatility and thermal stability of the amino acids, allowing them to be separated by gas chromatography and detected by mass spectrometry. wiley.comsigmaaldrich.com

The resulting derivatives produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification and quantification. sigmaaldrich.com The use of different alkyl chloroformates can be tailored to optimize sensitivity for GC-flame ionization detection (FID) and GC-MS analysis. nih.gov

Table 1: Purpose of Amino Acid Derivatization for GC-MS

| Amino Acid Class | Functional Groups | Reason for Derivatization | Outcome of Chloroformate Derivatization |

|---|---|---|---|

| Aliphatic (e.g., Glycine, Valine, Leucine) | -NH₂, -COOH | Low volatility, high polarity | Increased volatility, improved chromatographic peak shape. nih.gov |

| Hydroxylic (e.g., Serine, Threonine) | -NH₂, -COOH, -OH | Low volatility, thermal instability | Increased volatility and thermal stability by protecting all active hydrogen groups. wiley.com |

| Acidic (e.g., Aspartic Acid, Glutamic Acid) | -NH₂, multiple -COOH | Very low volatility | Esterification of all carboxyl groups enhances volatility. usp.org |

| Basic (e.g., Lysine, Arginine) | Multiple -NH₂, -COOH | Low volatility, high reactivity | Derivatization of all amine groups prevents unwanted side reactions and improves volatility. researchgate.net |

| Aromatic (e.g., Phenylalanine, Tryptophan) | -NH₂, -COOH, aromatic ring | Low volatility | Increased volatility allows for GC separation and analysis. sigmaaldrich.com |

| Sulphur-containing (e.g., Cysteine, Methionine) | -NH₂, -COOH, -SH | Prone to oxidation (Cysteine), low volatility | Protection of the thiol (-SH) group prevents oxidation; increases volatility. wiley.com |

This table is interactive. You can sort and filter the data.

Certain amino acids are considered "labile," meaning they are prone to degradation under the conditions used for sample preparation or analysis. usp.org For instance, glutamine (Gln) and asparagine (Asn) can be converted to glutamic acid and aspartic acid, respectively, during acid hydrolysis. usp.org Even without hydrolysis, some amino acids can decompose in the hot injector port of a gas chromatograph. researchgate.net

Chloroformate derivatization provides a crucial stabilization effect by converting the reactive functional groups into more stable chemical forms. nih.gov For example, ethyl chloroformate (ECF) derivatization has been shown to effectively stabilize labile amino acids such as glutamine, preventing their degradation during analysis. nih.gov By protecting the amine and carboxylic acid functionalities, the derivatization process ensures that the analyte detected by the mass spectrometer accurately represents the original concentration in the sample, leading to more reliable and accurate quantitative results. nih.govusp.org

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in bioanalysis, valued for its sensitivity and selectivity. ddtjournal.com However, not all molecules are readily detected. The efficiency of the electrospray ionization (ESI) process, a common ionization source in LC-MS, is highly dependent on the analyte's ability to form ions in solution. ddtjournal.com Chemical derivatization is a powerful strategy to improve the performance of LC-MS analysis for compounds with poor ionization efficiency. ddtjournal.comnih.gov

Fatty acids (FAs) are critical lipids involved in energy storage and cellular signaling. qut.edu.au Analytically, they present a challenge for LC-MS because their carboxyl group has poor ionization efficiency in the widely used positive-ion ESI mode. nih.govresearchgate.net To overcome this, a common strategy is "charge-reversal" derivatization. nih.govmdpi.com This involves chemically modifying the fatty acid's carboxyl group with a reagent that contains a permanently positive charge or a functional group that is very easily protonated (e.g., a tertiary amine). nih.govresearchgate.net

This modification allows the fatty acid derivative to be readily detected as a positive ion ([M+H]⁺), significantly enhancing the sensitivity of the analysis. researchgate.netmdpi.com This derivatization not only improves ionization but can also improve the chromatographic separation of fatty acids on reversed-phase LC columns. ddtjournal.com

Recent advancements in derivatization chemistry have led to the development of sophisticated reagents designed to provide more than just enhanced ionization. Iodophenyl-containing derivatizing reagents are a prime example of this innovation, specifically designed for advanced tandem mass spectrometry (MS/MS) applications. qut.edu.au

Researchers have designed and synthesized novel reagents that incorporate an aryl iodide functional group (a benzene (B151609) ring with an iodine atom attached). qut.edu.auresearchdata.edu.au The presence of the iodine atom on the phenyl group makes the derivative photolabile, meaning it can be specifically fragmented using light (photodissociation). qut.edu.au This approach has been successfully used to derivatize fatty acids, enabling a technique known as photodissociation-tandem mass spectrometry (PD-MS/MS). qut.edu.au The predictable fragmentation induced by the laser helps in the detailed structural elucidation of the fatty acid, which is a significant advantage over conventional methods. qut.edu.au

Derivatization for Specific Spectrometric Applications

The incorporation of an iodophenyl group into a derivatizing reagent is a targeted strategy for a highly specific spectrometric application: the detailed structural analysis of isomers. qut.edu.au Many fatty acids exist as isomers, differing only in the position of double bonds or branch points. qut.edu.au Conventional collision-induced dissociation (CID) in mass spectrometry often produces indistinguishable fragment patterns for these isomers. qut.edu.au

The use of an iodophenyl-containing reagent enables radical-directed dissociation (RDD) upon photodissociation (PD). qut.edu.au When the derivatized fatty acid is irradiated with a laser inside the mass spectrometer, the carbon-iodine bond breaks, generating a radical cation. This radical then directs fragmentation along the fatty acid's carbon chain in a highly specific and predictable manner. The resulting product ions are structurally diagnostic, allowing for the unambiguous determination of double bond locations, methyl branch points, and other structural features. qut.edu.au This technique has proven highly effective for identifying isomers of hydroxyeicosatetraenoic acids (HETEs) and other complex lipids. qut.edu.au

Table 2: Research Findings on Iodophenyl-Containing Derivatizing Reagents for MS

| Reagent Type | Specific Example | Spectrometric Application | Key Finding | Source |

|---|---|---|---|---|

| Iodobenzamide Reagent | N-(2-aminoethyl)-4-iodobenzamide (NIBA) | Photodissociation (PD) Mass Spectrometry | Delivers quantitative PD efficiency (>95%) and provides diagnostic product ions for locating sites of unsaturation in fatty acids. | qut.edu.au |

| Iodinated Pyridinium Reagent | N-(4-(iodobenzyl)pyridin-1-ium-4-yl)ethan-1-amine (4-I-AMPP⁺) | Photodissociation (PD) and Radical-Directed Dissociation (RDD) | Enables unambiguous location of hydroxyl branching within the acyl chain of hydroxy-substituted fatty acids (e.g., HETEs). | qut.edu.au |

This table is interactive. You can sort and filter the data.

Advanced Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H (proton) and ¹³C NMR are fundamental for confirming the molecular structure of 2-Iodophenyl chloroformate. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for a complete assignment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene (B151609) ring. The substitution pattern dictates the multiplicity and coupling constants (J) between adjacent protons, providing definitive evidence for the ortho arrangement of the iodo and chloroformate groups.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in It is expected to display seven unique signals: six for the aromatic carbons and one for the carbonyl carbon of the chloroformate group. The carbonyl carbon is typically observed at a lower field (δ 145-155 ppm) due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The carbon atom bonded to the iodine (C-I) is also significantly shifted. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, further solidifying the structural assignment. ucla.edu

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.9 - 8.1 | Doublet of doublets (dd) | ~8.0, 1.5 |

| H-4 | 7.4 - 7.6 | Triplet of doublets (td) | ~8.0, 1.5 |

| H-5 | 7.1 - 7.3 | Triplet of doublets (td) | ~8.0, 1.5 |

Note: Data are predicted values based on typical chemical shifts for substituted aromatic compounds.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 148 - 152 |

| C-1 (C-O) | 149 - 153 |

| C-2 (C-I) | 90 - 95 |

| C-3 | 140 - 143 |

| C-4 | 130 - 133 |

| C-5 | 128 - 130 |

Note: Data are predicted values based on typical chemical shifts for substituted aromatic compounds and chloroformates. bhu.ac.inoregonstate.edu

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes such as conformational changes that are rapid on the NMR timescale at room temperature. researchgate.net For this compound, the primary conformational flexibility lies in the rotation around the C1-O bond, which connects the phenyl ring to the chloroformate group.

At room temperature, this rotation may be fast, resulting in time-averaged signals in the NMR spectrum. By lowering the temperature, this rotation can be slowed down. If the energy barrier to rotation is sufficiently high, distinct signals for different conformers (rotamers) may be observed at low temperatures. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process. This provides valuable thermodynamic data about the conformational stability and the steric and electronic effects influencing the preferred orientation of the chloroformate group relative to the bulky iodine substituent. chemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification and Interaction Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. whitman.edu The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature would be a very strong absorption band in the region of 1770-1800 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an acid chloride, specifically an aryl chloroformate. ucla.edu Other key absorptions include C-O stretching vibrations, C-Cl stretching, aromatic C=C and C-H stretching, and C-I stretching. The precise positions of these bands can provide subtle information about the electronic environment within the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3100 | Medium |

| Carbonyl (C=O) | Stretch | 1770 - 1800 | Very Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-O | Stretch | 1100 - 1250 | Strong |

| C-Cl | Stretch | 700 - 800 | Strong |

Note: Predicted values are based on characteristic absorption frequencies for known functional groups. vscht.czlibretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₇H₄ClIO₂), HRMS is critical for confirming its composition. The presence of chlorine and iodine, with their characteristic isotopic patterns, would also be observable.

Table 4: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₇H₄³⁵ClIO₂]⁺ | 281.89445 |

Source: Calculated exact mass based on IUPAC atomic weights. nih.gov

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk Analyzing this fragmentation pattern provides a molecular fingerprint and allows for the deduction of structural features.

For this compound, several predictable fragmentation pathways exist. The weakest bonds are likely to cleave first. Key fragmentation events would include:

Loss of a chlorine radical (•Cl) : Cleavage of the C-Cl bond to form an acylium ion.

Loss of the chloroformyl group (•COCl) : Cleavage of the C-O bond.

Loss of an iodine radical (•I) : Cleavage of the C-I bond.

Elimination of carbon monoxide (CO) from fragment ions.

The relative abundance of these fragments helps to piece together the molecular structure and confirms the connectivity of the atoms.

Table 5: Predicted Mass Fragmentation Data for this compound

| Fragment Ion (Structure) | Loss from Molecular Ion | Predicted m/z |

|---|---|---|

| [C₇H₄IO₂]⁺ | •Cl | 247 |

| [C₆H₄I]⁺ | •COCl, CO | 203 |

| [C₇H₄ClIO]⁺ | CO | 254 |

Note: Predicted m/z values are for the most abundant isotopes (³⁵Cl). Fragmentation patterns are hypothetical and based on common fragmentation rules for related functional groups. libretexts.org

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to construct a three-dimensional model of the electron density, and thus the molecular structure nih.gov.

In a typical XRD study, the first and often most challenging step is growing a high-quality single crystal suitable for diffraction nih.gov. This crystal is then mounted on a diffractometer and cooled to a low temperature (e.g., 172 K) to minimize thermal vibrations of the atoms mdpi.com. X-ray radiation, commonly from a Mo-Kα source (λ = 0.71073 Å), is directed at the crystal. The diffracted X-rays are recorded by a detector, and the data is processed to solve and refine the crystal structure mdpi.com.

The resulting structural data provides definitive proof of the compound's constitution and conformation in the solid state. Analysis of a related compound like N-(2-iodophenyl)benzenesulfonamide reveals key structural parameters researchgate.net. The study of such structures helps researchers understand non-covalent interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing arrangement researchgate.netnih.gov. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts within the crystal lattice researchgate.netnih.gov.

Table 1: Representative Crystallographic Data for a 2-Iodophenyl Derivative (Note: This table presents hypothetical data based on typical values for similar organic compounds for illustrative purposes, as specific data for the target compound is not available.)

| Parameter | Value |

| Empirical Formula | C₇H₄ClIO₂ |

| Formula Weight | 282.46 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.123(4) |

| b (Å) | 12.456(6) |

| c (Å) | 9.345(5) |

| β (°) | 105.67(3) |

| Volume (ų) | 912.3(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 2.058 |

| Temperature (K) | 150 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating and quantifying enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for these purposes.

Purity Determination: HPLC is widely used to determine the purity of non-volatile and thermally sensitive compounds like this compound. In a typical reverse-phase HPLC analysis, the sample is dissolved in a suitable solvent and injected into the system. It is then carried by a polar mobile phase through a column packed with a non-polar stationary phase (e.g., C18). Compounds are separated based on their relative polarity, and a detector (commonly a UV detector set at a specific wavelength) measures the amount of each component as it elutes from the column rsc.org. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram mdpi.com.

GC is suitable for volatile and thermally stable compounds. Chloroformates can often be analyzed directly, or they can be derivatized to increase their volatility and thermal stability mdpi.comresearchgate.net. In GC, the sample is vaporized and swept by an inert carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification mdpi.com.

Table 3: Example HPLC Purity Analysis Report

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |

| 1 | 2.15 | 15,430 | 0.85 |

| 2 | 4.88 | 1,795,600 | 98.92 |

| 3 | 5.32 | 4,170 | 0.23 |

| Total | 1,815,200 | 100.00 |

Enantiomeric Excess Determination: Many reactions involving this compound may produce chiral products. Determining the enantiomeric excess (e.e.), or the degree to which one enantiomer is present in greater amounts than the other, is crucial in pharmaceutical and chemical research heraldopenaccess.us. Chiral HPLC is the predominant technique for this analysis uma.es. This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated heraldopenaccess.usnih.gov. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Table 4: Chiral HPLC Data for a Derivative of this compound

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (e.e.) |

| (R)-Isomer | 10.45 | 245,800 | 96.1% |

| (S)-Isomer | 12.18 | 4,950 |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. chalcogen.roscirp.org For a molecule like 2-Iodophenyl chloroformate, DFT can provide significant insights into its behavior.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

For this compound, DFT calculations would reveal the energies of these orbitals. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. irjweb.com The HOMO is associated with the ability to donate electrons, so its energy level indicates the molecule's nucleophilic character. Conversely, the LUMO's energy level relates to the ability to accept electrons, indicating electrophilic character. scirp.org

Analysis of the spatial distribution of the HOMO and LUMO would show which parts of the this compound molecule are most likely to be involved in electron donation and acceptance, respectively. It is anticipated that the HOMO would be localized on the iodophenyl ring, particularly the iodine atom and the oxygen atom of the ester group, due to the presence of lone pairs. The LUMO is likely to be centered on the chloroformate group, specifically the carbonyl carbon, which is an electrophilic site.

| Parameter | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

Prediction of Reactivity and Reaction Mechanisms

DFT is a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface of a reaction. acs.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. chemrxiv.orggithub.io The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For this compound, DFT could be used to model various reactions, such as its hydrolysis or its reaction with nucleophiles like amines. By mapping the reaction pathway, researchers can determine whether a reaction proceeds through a concerted or stepwise mechanism. For instance, in a reaction with an amine, DFT could distinguish between a pathway involving a tetrahedral intermediate and a direct displacement of the chloride. Such calculations provide a detailed understanding of the factors controlling the reaction's feasibility and selectivity. acs.orgresearchgate.net

Analysis of Intermolecular Interactions (Hirshfeld Surface, Energy Frameworks)

In the solid state, the properties of a molecular crystal are determined by the network of intermolecular interactions. Hirshfeld surface analysis is a method used to visualize and quantify these interactions. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like normalized contact distance (d_norm) to identify regions of close contact between molecules, which correspond to intermolecular interactions. mdpi.com

For this compound, this analysis would likely reveal the presence of halogen bonding involving the iodine atom, as well as other interactions such as C-H···O and π-π stacking. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov

Energy framework analysis complements the Hirshfeld surface analysis by quantifying the energetic contributions of these interactions. iucr.orgdesy.de It calculates the electrostatic, dispersion, and total energy of interaction between pairs of molecules in the crystal lattice. nih.gov This would allow for a detailed understanding of the forces that govern the crystal packing of this compound.

| Interaction Type | Percentage Contribution (Hypothetical) | Description |

|---|---|---|

| H···H | 45% | Van der Waals interactions between hydrogen atoms. |

| C···H/H···C | 20% | Interactions involving carbon and hydrogen atoms. |

| O···H/H···O | 15% | Potential hydrogen bonding interactions. |

| I···X | 10% | Halogen bonding and other contacts involving iodine. |

| Other | 10% | Includes C-C, C-O, etc. contacts. |

Molecular Dynamics (MD) Simulations for Dynamic Processes and Reaction Pathways

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. concord.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering insights into dynamic processes. researchgate.net For this compound, MD simulations could be employed to study its conformational flexibility in different solvents or to explore the initial stages of a chemical reaction. Ab initio MD, which uses quantum mechanical calculations for the forces, can be particularly useful for modeling reactions where bond breaking and formation occur. nih.govacs.org

Ab Initio Calculations for Molecular Properties and Energetics

The term "ab initio" translates to "from the beginning" and refers to computational methods that are based on first principles of quantum mechanics, without the use of empirical parameters. wikipedia.orgyoutube.com These methods, such as Hartree-Fock and post-Hartree-Fock methods, can provide highly accurate predictions of molecular properties. rsc.orgacs.org For this compound, ab initio calculations could be used to obtain precise values for its geometry, vibrational frequencies, and electronic energies. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. nih.gov

Computational Modeling in Organic Reactivity and Selectivity

Computational modeling has become an indispensable tool in modern organic chemistry for predicting the reactivity and selectivity of reactions. umn.edursc.org By integrating methods like DFT, MD, and ab initio calculations, chemists can build comprehensive models that explain experimental observations and guide the design of new synthetic routes. acs.orgnih.gov For a reactive compound like this compound, computational modeling can help in understanding its stability, predicting its reaction with various substrates, and rationalizing the observed regio- and stereoselectivity. This predictive capability accelerates the process of chemical discovery and optimization. rsc.org

Kinetic Studies and Mechanistic Elucidation

Determination of Reaction Rate Constants

Specific experimental rate constants for the solvolysis of 2-iodophenyl chloroformate are not prominently available in the reviewed literature. However, the rates for the parent phenyl chloroformate and other substituted derivatives have been extensively measured, typically using conductometric methods to follow the production of acid at a specific temperature.

For instance, the solvolysis of phenyl chloroformate has been studied in dozens of pure and binary solvent mixtures. nih.gov These studies serve as a benchmark for understanding the reactivity of substituted analogues. The introduction of an iodine atom at the ortho position is expected to influence the reaction rate through a combination of inductive and steric effects.

Analysis of Activation Parameters (Enthalpy, Entropy, Gibbs Free Energy)

Activation parameters provide crucial insights into the transition state of a reaction. While specific values for this compound are not detailed in the available research, data for related compounds are informative.

For the solvolysis of isopropenyl chloroformate, activation enthalpies (ΔH‡) and entropies (ΔS‡) were determined in various solvents. researchgate.net The large, negative entropies of activation observed for many chloroformate solvolyses are characteristic of a bimolecular, associative rate-determining step, which implies a highly ordered transition state. researchgate.netaliyuncs.com For example, in the solvolysis of isobutyl chloroformate, ΔS‡ values range from -99.9 to -136.3 J·mol⁻¹·K⁻¹ in different aqueous ethanol (B145695) and methanol (B129727) mixtures, consistent with an associative mechanism.

Table 1: Activation Parameters for the Solvolysis of Isobutyl Chloroformate (1) at 40.0 °C

| Solvent | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) |

| 100% EtOH | 50.2 | -136.3 |

| 100% MeOH | 56.4 | -108.7 |

| 80% EtOH | 60.6 | -99.9 |

| 97% TFE | 42.6 | -155.1 |

| 70% TFE | 56.0 | -113.7 |

This data is for a related compound and serves as an illustrative example of typical activation parameters for chloroformate solvolysis.

Investigation of Kinetic Solvent Isotope Effects (KSIE)

The Kinetic Solvent Isotope Effect (KSIE), often measured as the ratio of the rate constant in a protic solvent (like methanol, MeOH) to its deuterated counterpart (MeOD), is a powerful tool for elucidating reaction mechanisms. A significant KSIE value (typically > 2) for chloroformate solvolysis is interpreted as evidence for general-base catalysis by a solvent molecule in the rate-determining step. mdpi.comkoreascience.kr

Studies on para-substituted phenyl chloroformates have shown KSIE (kMeOH/kMeOD) values in the range of 2.39-2.51. koreascience.kr For phenyl chloroformate itself, the KSIE in water (kH₂O/kD₂O) was found to be 1.79, while for isopropenyl chloroformate in methanol (kMeOH/kMeOD), the value was 2.19. researchgate.netmdpi.com These values strongly support a mechanism where a solvent molecule facilitates deprotonation of the attacking nucleophile in the transition state. koreascience.krsemanticscholar.org It is highly probable that the solvolysis of this compound would exhibit a similar, significant KSIE.

Application of Linear Free Energy Relationships (LFER) and Grunwald-Winstein Equation

The extended Grunwald-Winstein equation is a cornerstone of Linear Free Energy Relationships (LFER) applied to solvolysis reactions. wikipedia.org It correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl) through the relationship:

log(k/k₀) = lNT + mYCl

Here, l represents the sensitivity of the solvolysis to changes in solvent nucleophilicity, and m is the sensitivity to changes in solvent ionizing power. The reference solvent (for which k=k₀) is typically 80% aqueous ethanol. koreascience.kr

For phenyl chloroformate, analysis across 49 solvents yielded an l value of 1.66 and an m value of 0.56. semanticscholar.orgnih.gov The high l value and the l/m ratio of approximately 3.0 are considered benchmarks for an addition-elimination mechanism where the addition step is rate-determining. nih.govnih.gov Similar analyses for other chloroformates that react via this pathway, such as p-nitrophenyl chloroformate and isopropenyl chloroformate, yield comparable l and m values. koreascience.krnih.gov It is expected that a Grunwald-Winstein analysis of this compound would also yield a high l value and a moderate m value, consistent with this mechanism.

Table 2: Grunwald-Winstein Parameters for Solvolysis of Various Chloroformates

| Compound | l Value | m Value | l/m Ratio | Predominant Mechanism |

| Phenyl Chloroformate | 1.66 | 0.56 | 2.96 | Addition-Elimination |

| p-Nitrophenyl Chloroformate | 1.58 | 0.57 | 2.77 | Addition-Elimination |

| Isopropenyl Chloroformate | 1.42 | 0.46 | 3.09 | Addition-Elimination |

| Benzyl (B1604629) Chloroformate | 0.25 | 0.66 | 0.38 | Ionization (SN1) |

Data compiled from various sources. koreascience.krnih.gov

Elucidation of Rate-Determining Steps and Reaction Intermediates

For phenyl chloroformate and its electron-withdrawing substituted derivatives, the mechanism of solvolysis in most solvents is consistently identified as a bimolecular addition-elimination (or SAN) pathway. nih.govkoreascience.kr The reaction proceeds through a tetrahedral intermediate, and the formation of this intermediate is the rate-determining step. nih.govnih.gov

The process involves nucleophilic attack by a solvent molecule on the carbonyl carbon, forming the zwitterionic tetrahedral intermediate. The high sensitivity to solvent nucleophilicity (l > 1.5) and significant kinetic solvent isotope effects provide strong evidence for this pathway, where the solvent acts as both a nucleophile and a general-base catalyst. semanticscholar.orgnih.gov Given the electron-withdrawing nature of the iodine substituent, the solvolysis of this compound is predicted to follow this same addition-elimination mechanism with a rate-determining formation of the tetrahedral intermediate.

Kinetic Studies of Related Chemical Processes

The kinetic behavior of this compound can be contextualized by examining related compounds.

Phenyl Chloroformate (PhOCOCl) : This is the parent compound, and its solvolysis is the most extensively studied. It reacts via a robust addition-elimination pathway across a wide range of solvents, serving as the mechanistic standard for this class of compounds. nih.govmdpi.com

p-Nitrophenyl Chloroformate : The strongly electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon. Its solvolysis is also governed by the addition-elimination mechanism, with l and m values very similar to those of phenyl chloroformate, indicating a similar transition state structure. nih.govnih.gov

Isopropenyl and Propargyl Chloroformates : These compounds have also been shown to react via the addition-elimination pathway. koreascience.krnih.gov A comparison of the solvolysis rates of propargyl chloroformate against phenyl chloroformate yields a linear plot with a high correlation coefficient (R = 0.996), indicating a very similar reaction mechanism. nih.gov

Alkyl Chloroformates (Isopropyl, Benzyl) : In contrast, chloroformates with R groups that can form stable carbocations (like isopropyl or benzyl) can exhibit a shift in mechanism towards a unimolecular ionization (SN1) pathway, especially in highly ionizing, non-nucleophilic solvents. semanticscholar.orgnih.gov This is characterized by low l values and higher m values in Grunwald-Winstein analyses. nih.gov

This body of research on related compounds provides a clear and consistent mechanistic picture that can be confidently extended to this compound.

Future Research Directions and Emerging Methodologies

Exploration of Novel Reactivity Pathways for Chloroformates

While chloroformates are traditionally used for creating carbamates and carbonates, the presence of the iodo-substituent on the phenyl ring of 2-Iodophenyl chloroformate invites the exploration of novel, tandem, and one-pot reaction sequences. Future research will likely focus on leveraging the dual reactivity of this molecule, particularly in transition metal-catalyzed cross-coupling reactions.

The iodo-group serves as a prime handle for forming new carbon-carbon and carbon-heteroatom bonds. Methodologies such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed at the iodo-position. Research is moving towards integrating these established transformations with the reactivity of the chloroformate moiety. For instance, a cross-coupling reaction could be performed first, followed by the reaction of the chloroformate group, or vice-versa, allowing for the modular construction of complex molecules.

A key area of development is in cross-electrophile coupling, where two different electrophiles are coupled reductively. acs.org In this context, the 2-iodophenyl group and the chloroformate group could potentially be activated under different catalytic conditions, enabling novel bond formations. Nickel-catalyzed multicomponent couplings, for example, could utilize the aryl iodide, an external coupling partner, and the chloroformate group as a source of a carbonyl moiety. acs.org Furthermore, radical-mediated reactions present another frontier. The 2-iodophenyl group can act as a radical precursor under specific conditions, such as visible-light photoredox catalysis, leading to new C-H functionalization or cyclization pathways that are complementary to traditional two-electron processes. acs.orgcore.ac.uk

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product Class | Citation |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl or Alkyl Boronic Acid | Biphenyl- or Alkyl-phenyl carbamates/carbonates | uwindsor.ca |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Terminal Alkyne | (Alkynylphenyl) carbamates/carbonates | organic-chemistry.orgpharm.or.jp |

| Heck Coupling | Pd(OAc)₂ / Ligand / Base | Alkene | (Vinylphenyl) carbamates/carbonates | uwindsor.ca |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | Amine | (Aminophenyl)phenyl carbamates/carbonates | uwindsor.ca |

| Reductive Cross-Electrophile Coupling | Ni(COD)₂ / Ligand / Reductant | Another Electrophile (e.g., Alkyl Halide) | Functionalized Biaryls, Ketones | acs.org |

| Radical Cyclization | Photoredox Catalyst / Light | Intramolecular Alkene/Alkyne | Fused Heterocyclic Scaffolds | acs.orgnih.gov |

Development of Advanced Asymmetric Transformations